2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXCLQKZZHFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via [5+1] Heterocyclization
One of the predominant methods for constructing 2-thioxo or 2-oxo pyrimidine derivatives, including fused systems, is the [5+1] heterocyclization approach. This involves the reaction of a 5-atom nucleophilic fragment with a one-carbon electrophilic unit, often formaldehyde or isocyanates, to close the pyrimidine ring.
In analogous systems, such as thioxopyrimidines, the process starts from amino-substituted precursors that react with carbonyl or thiocarbonyl reagents under heating conditions to form the pyrimidine core.
For the trifluoromethyl-substituted derivatives, the trifluoromethyl group is introduced either by using trifluoromethylated starting materials or by employing trifluoromethylation reagents during or after ring formation.
The cyclization is often performed under reflux in polar solvents such as methanol or acetic acid, which facilitate ring closure and subsequent rearrangements.
Use of Substituted Amines and Carbonyl Compounds
Starting materials include substituted aminopyrimidines or aminopyridines that undergo condensation with carbonyl compounds bearing trifluoromethyl groups or their equivalents.
For example, 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one can be synthesized by reacting appropriate diamines with trifluoromethylated ketones or aldehydes, followed by cyclization and oxidation steps to form the fused bicyclic system.
The reaction conditions are optimized to avoid over-oxidation and to maintain the tetrahydro state of the ring system.
Alkylation and Subsequent Functional Group Transformations
Alkylation of intermediates such as 2-thioxopyrimidines or 2-oxo derivatives can be used to introduce substituents including trifluoromethyl groups.
Methylation or other alkylation reactions followed by nucleophilic substitution or oxidation can yield the desired trifluoromethylated pyrimidinone derivatives.
These steps require careful control of temperature and reagents to prevent side reactions.
Representative Synthetic Route (Based on Patent and Literature Data)
Detailed Research Findings
Biological Activity Correlation: Synthesis routes are often designed to allow modification of the core structure to optimize biological activity, such as anticancer or antibacterial properties.
Yield and Purity: Reported synthetic methods achieve moderate to good yields (50-80%) with high purity confirmed by NMR, FTIR, and elemental analysis.
Reaction Conditions: Mild to moderate heating (60–120 °C) in polar solvents is common, with reaction times ranging from several hours to days depending on the step.
Substituent Effects: The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, affecting cyclization efficiency and stability.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| [5+1] Heterocyclization | Amino precursors + carbonyl/thiocarbonyl compounds | Reflux in methanol/acetic acid | Straightforward ring construction | Requires careful control of reagents to avoid side products |
| Condensation with trifluoromethyl ketones | Diamines + trifluoromethyl ketones/aldehydes | Heating under reflux | Direct introduction of CF3 group | Availability of trifluoromethylated starting materials |
| Alkylation and functionalization | Pyrimidinone intermediates + alkyl halides | Controlled temperature, base catalysts | Versatile for substituent variation | Multiple steps, potential for side reactions |
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives. Substitution reactions can lead to a wide variety of functionalized pyrimidine compounds .
Scientific Research Applications
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Research Findings and Pharmacological Relevance
- Anticancer Potential: Derivatives with trifluoromethyl and morpholine groups (e.g., ) inhibit PI3K/Vps34, a target in solid tumors .
- Antipsychotic Applications : Analogs like 9-hydroxy-risperidone () are active metabolites of risperidone, highlighting the scaffold’s relevance in CNS drug design .
- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
2-(Trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a target for research in medicinal chemistry. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core with a trifluoromethyl group at the 2-position. Its molecular formula is with a molecular weight of 227.17 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1566706-02-2 |
| Molecular Weight | 227.17 g/mol |
| Chemical Formula | C₈H₈F₃N₃O |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it interacts with the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth in certain cancer types.
Induction of Apoptosis
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, particularly human gastric carcinoma cells. This effect is mediated through the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria while exhibiting low toxicity towards eukaryotic cells. The most active derivatives demonstrated an MIC of 4.9 μM against M. tuberculosis with no observed cytotoxicity (IC₅₀ > 100 μM) .
Molecular Mechanisms
The biological effects of this compound are attributed to several molecular mechanisms:
- Enzyme Binding : It binds to active sites on target enzymes such as EGFR and various protein kinases.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to apoptosis in cancer cells.
Study on Cancer Cells
A recent study assessed the effects of the compound on various cancer cell lines. The results showed that treatment with different concentrations led to significant reductions in cell viability and increased apoptotic markers such as caspase activation .
Antitubercular Activity
In another study focusing on the antitubercular properties of the compound, it was found that modifications at the 5-position of the pyrimidinone significantly influenced activity levels. Compounds with a trifluoromethyl group at the 6-position were particularly effective against M. tuberculosis .
Q & A
Q. Key Challenges :
- Avoiding side reactions due to the electron-withdrawing nature of the trifluoromethyl group.
- Ensuring stereochemical control in asymmetric syntheses (if applicable).
How does the trifluoromethyl group influence the compound’s pharmacokinetic and physicochemical properties?
Advanced Research Focus
The trifluoromethyl group significantly impacts:
- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Comparative data for analogs suggest solubility ranges of 0.01–0.1 mg/mL in PBS (pH 7.4) .
- Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life. Studies on related compounds show reduced CYP450-mediated degradation .
- Bioactivity : Electron-withdrawing effects modulate binding affinity to target proteins (e.g., kinases or GPCRs).
Q. Methodological Insight :
- Use computational tools (e.g., molecular docking) to predict binding interactions.
- Validate via in vitro assays (e.g., microsomal stability tests) .
What analytical techniques are critical for characterizing this compound and its impurities?
Q. Basic Research Focus
- UPLC-MS/MS : For quantifying trace impurities (e.g., isomers or degradation products). A validated method might use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) .
- NMR Spectroscopy : ¹⁹F NMR is particularly useful for confirming trifluoromethyl group integration and purity.
- X-ray Crystallography : To resolve stereochemical ambiguities in the bicyclic core .
Q. Advanced Application :
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups and stability thresholds .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentrations in kinase assays).
- Impurity Profiles : Undetected isomers (e.g., positional or stereoisomers) may exhibit divergent activities.
Q. Methodological Approach :
- Reproduce Studies : Use standardized protocols (e.g., NIH/NCATS guidelines) across multiple labs.
- Isolate and Test Impurities : Employ preparative HPLC to separate impurities and evaluate their individual bioactivities .
What metabolic pathways are predicted for this compound based on structural analogs?
Q. Advanced Research Focus
Q. Validation Strategies :
- In Vitro Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via HR-MS.
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic fate in preclinical models .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
Q. Advanced Consideration :
- Genotoxicity Screening : Conduct Ames tests or micronucleus assays to assess mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
